molecular formula C10H6F3N3O2 B2791836 1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2098138-93-1

1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B2791836
CAS No.: 2098138-93-1
M. Wt: 257.172
InChI Key: YUIWQTRZVIHVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 1 with a 4-(trifluoromethoxy)phenyl group and at position 4 with a carbaldehyde moiety. Its structural framework is significant in medicinal chemistry, particularly in the design of enzyme inhibitors or antimicrobial agents, due to the triazole ring’s stability and the aldehyde group’s versatility in forming covalent bonds .

Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]triazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)18-9-3-1-8(2-4-9)16-5-7(6-17)14-15-16/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIWQTRZVIHVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)C=O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced through nucleophilic substitution reactions involving trifluoromethyl ethers.

    Aldehyde Functionalization: The aldehyde group is typically introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

1-[4-(Trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., Grignard reagents). Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that triazole compounds can exhibit significant anticancer properties. The presence of the trifluoromethoxy group enhances the biological activity of the triazole scaffold. Studies have shown that derivatives of 1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

2. Antimicrobial Properties
Triazoles are known for their antimicrobial activity. The compound has been investigated for its efficacy against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting cellular processes, which can lead to cell death. This property is particularly valuable in developing new antibiotics to combat resistant strains .

3. Pharmacophore in Drug Design
The triazole ring is frequently utilized as a pharmacophore in drug design due to its ability to form hydrogen bonds with biological targets. The compound's structure allows it to act as a versatile building block in synthesizing more complex molecules that can target specific diseases .

Materials Science Applications

1. Organic Electronics
The incorporation of triazole compounds into organic electronic devices has been explored due to their favorable electronic properties. The compound's ability to act as a hole transport material can enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). This application is attributed to the stability and conductivity provided by the triazole moiety .

2. Coatings and Polymers
Research has shown that triazole derivatives can be used in creating advanced coatings with improved chemical resistance and durability. These coatings are beneficial in various industrial applications, including automotive and aerospace sectors, where material performance under harsh conditions is crucial .

Agricultural Chemistry Applications

1. Pesticide Development
The unique properties of this compound make it a candidate for developing new pesticides. Its ability to interfere with the metabolic processes of pests can lead to effective pest control solutions that are less harmful to non-target organisms .

2. Plant Growth Regulators
Studies suggest that triazole compounds can function as plant growth regulators by influencing hormonal pathways within plants. This application could lead to enhanced crop yields and improved resistance to environmental stresses .

Summary Table of Applications

Application Area Specific Uses
Medicinal ChemistryAnticancer agents, antimicrobial agents, pharmacophores in drug design
Materials ScienceOrganic electronics (hole transport materials), coatings for durability
Agricultural ChemistryPesticide development, plant growth regulators

Mechanism of Action

The mechanism of action of 1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Phenyl Substituent Heterocycle Functional Group Key Properties/Activities Reference
Target Compound 4-(Trifluoromethoxy) 1,2,3-Triazole Carbaldehyde High electrophilicity, antimicrobial potential
1-(3-Fluorophenyl)-...-carbaldehyde 3-Fluoro 1,2,3-Triazole Carbaldehyde 96% synthetic yield, pyrazolone formation
1-(4-Methoxyphenyl)-...-carbaldehyde 4-Methoxy 1,2,3-Triazole Carbaldehyde Precursor for imatinib analogs
1-(3-Chloro-4-fluorophenyl)-...-carbaldehyde 3-Chloro-4-fluoro Pyrazole Carbaldehyde Pyrazole core, propargylation synthesis
1-[4-(Difluoromethoxy)phenyl]-...-carboxylic Acid 4-(Difluoromethoxy) 1,2,3-Triazole Carboxylic Acid Anticancer and antitubercular applications

Biological Activity

1-[4-(Trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article synthesizes available research findings regarding its biological properties, focusing on its potential therapeutic applications.

The compound has the following chemical formula:

  • Molecular Formula : C10H8F3N3O
  • Molecular Weight : 287.19 g/mol

Research indicates that triazole derivatives, including this compound, exhibit various biological activities through multiple mechanisms:

  • Anticancer Activity : Triazole derivatives have been shown to induce apoptosis in cancer cells and inhibit cell cycle progression. For example, studies on similar compounds have demonstrated their ability to arrest the cell cycle at the G2/M phase and increase reactive oxygen species (ROS) production, leading to apoptosis in lung cancer cells (IC50 values ranging from 0.8 to 27.08 μM) .
  • Antimicrobial Properties : The presence of the trifluoromethoxy group enhances the antimicrobial activity of triazole compounds against various pathogens. Triazoles are known for their broad-spectrum antibacterial and antifungal properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Type IC50 (μM) Reference
Anticancer (A549 cells)1.02 - 74.28
AntibacterialVariesGabriela et al., 2009; Palekar et al., 2009
AntifungalVariesBadr & Barwa, 2011

Case Study 1: Anticancer Potential

A study highlighted that triazole derivatives could synergize with existing chemotherapeutics like sorafenib to enhance anticancer efficacy. The mechanism involved inhibition of NANOG expression and promotion of apoptosis in non-small cell lung cancer (NSCLC) models .

Case Study 2: Antimicrobial Activity

Research into the antibacterial properties of triazoles has shown promising results against various bacterial strains. For instance, derivatives exhibiting strong activity against Staphylococcus aureus and Escherichia coli were noted, indicating their potential as new antimicrobial agents .

Q & A

Q. Advanced

  • Comparative substituent studies : Replace the trifluoromethoxy group with methyl, methoxy, or halogens to assess electronic effects. Spectroscopic shifts (e.g., 19^{19}F NMR) and DFT calculations (e.g., Mulliken charges) correlate substituent electronegativity with reactivity .
  • Pharmacophore modeling : Molecular docking (AutoDock, Schrödinger) identifies interactions with biological targets (e.g., enzymes or receptors) .

How can discrepancies in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) be systematically addressed?

Q. Advanced

  • Standardized assays : Reproduce studies using identical cell lines (e.g., HEK293 for receptor binding) and assay protocols (e.g., MIC for antimicrobial tests).
  • Purity controls : Validate compound integrity via LC-MS and eliminate solvent residues (e.g., DMSO) that may confound results .
  • Meta-analysis : Compare structural analogs (e.g., 1-(4-fluorophenyl)-triazole derivatives) to isolate substituent-specific effects .

What crystallographic techniques are critical for resolving structural ambiguities in derivatives?

Q. Advanced

  • Data collection : High-resolution (<1.0 Å) X-ray diffraction at synchrotron facilities minimizes errors in electron density maps.
  • Refinement protocols : SHELXL’s TWIN and HKLF5 commands handle twinned crystals, while WinGX integrates ORTEP for anisotropic displacement visualization .
  • Validation tools : CheckCIF (IUCr) identifies geometric outliers (e.g., bond angle deviations >5°).

What mechanistic insights guide the design of triazole-carbaldehyde derivatives for enzyme inhibition?

Q. Advanced

  • Kinetic studies : Time-dependent inhibition assays (e.g., cholinesterase inhibition) quantify IC50_{50} and Ki_i values.
  • Covalent binding analysis : The aldehyde group’s electrophilicity enables Schiff base formation with lysine residues, validated via mass spectrometry of enzyme-adducts .
  • Structure-activity relationships (SAR) : Modifications at the 4-position (e.g., methyl vs. ethyl) alter steric bulk and binding affinity .

How are synthetic byproducts or regioisomers characterized and mitigated?

Q. Advanced

  • Chromatographic separation : Use preparative HPLC with C18 columns (ACN/water gradients) to isolate regioisomers (e.g., 1,2,3- vs. 1,2,4-triazoles).
  • Mechanistic studies : Monitor reaction intermediates via in-situ IR spectroscopy to identify pathways leading to byproducts (e.g., over-oxidation of aldehydes to carboxylic acids) .

What strategies improve the compound’s stability during storage or biological assays?

Q. Advanced

  • Lyophilization : Store as a lyophilized solid under argon at -20°C to prevent aldehyde oxidation.
  • Buffered solutions : Use PBS (pH 7.4) with 0.1% BSA to minimize aggregation in cell-based assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.